



2-[2-(2-Fluoroethoxy)ethoxy]ethanol CAS number 373-45-5

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Compound of Interest

Compound Name:

2-[2-(2Fluoroethoxy)ethoxy]ethanol

Cat. No.:

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Technical Guide: 2-[2-(2-Fluoroethoxy)ethoxy]ethanol

CAS Number: 373-45-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[2-(2-

Fluoroethoxy]ethanol, a fluorinated ethylene glycol derivative with significant potential in biomedical research and drug development. This document details its physicochemical properties, outlines a probable synthesis method based on established chemical principles, and explores its applications as a versatile linker in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and as a building block for Positron Emission Tomography (PET) imaging agents. Detailed experimental protocols, safety information, and graphical representations of its utility are included to support researchers in its practical application.

Physicochemical Properties

2-[2-(2-Fluoroethoxy)ethoxy]ethanol is a fluorinated derivative of diethylene glycol. The introduction of a fluorine atom can subtly modify properties such as polarity, metabolic stability,



and binding interactions, making it an attractive component in medicinal chemistry.

Property	Value	Source(s)
Molecular Formula	C6H13FO3	[1]
Molecular Weight	152.16 g/mol	[1][2]
IUPAC Name	2-[2-(2- fluoroethoxy)ethoxy]ethanol	[1][2]
CAS Number	373-45-5	[1][2]
Boiling Point	221.6°C at 760 mmHg	[1]
Density	1.062 g/cm ³	[1]
SMILES	OCCOCCOCCF	[3]
InChI	InChI=1S/C6H13FO3/c7-1-3- 9-5-6-10-4-2-8/h8H,1-6H2	[1]
InChI Key	SSZYZLZGRCUYIK- UHFFFAOYSA-N	[1][3]
Purity (Typical)	≥95%	[1]

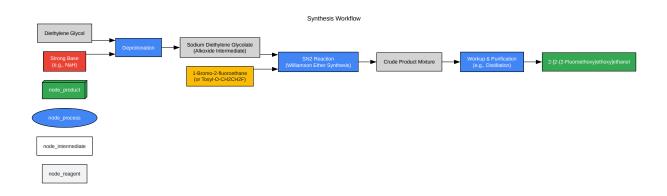
Synthesis and Manufacturing

The synthesis of **2-[2-(2-Fluoroethoxy)ethoxy]ethanol** is not widely detailed in public literature. However, it can be reliably prepared via a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. A plausible and efficient route involves the reaction of diethylene glycol with a fluoroethylating agent.

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of **2-[2-(2-Fluoroethoxy)ethoxy]ethanol**, highlighting the key steps from starting materials to the final purified product.





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Caption: A logical workflow for the Williamson ether synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.[4][5][6][7]

Materials:

- Diethylene glycol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- 1-Bromo-2-fluoroethane (or 2-Fluoroethyl tosylate)
- Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)



- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
- Formation of Alkoxide: Diethylene glycol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension at 0°C. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium diethylene glycolate.
- Nucleophilic Substitution: The reaction mixture is cooled back to 0°C. A solution of 1-bromo2-fluoroethane (1.05 equivalents) in anhydrous THF is added dropwise. After the addition is
 complete, the reaction mixture is heated to reflux and maintained for 12-24 hours, while
 monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas
 Chromatography (GC).
- Quenching and Workup: After cooling to room temperature, the reaction is carefully
 quenched by the slow addition of saturated aqueous NH₄Cl. The organic layer is separated,
 and the aqueous layer is extracted three times with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 2-[2-(2-fluoroethoxy)ethoxy]ethanol as a clear liquid.

Applications in Research and Drug Development

The unique structure of **2-[2-(2-fluoroethoxy)ethoxy]ethanol**, combining a hydrophilic diethylene glycol chain with a terminal fluoroethyl group, makes it a valuable tool in drug development.



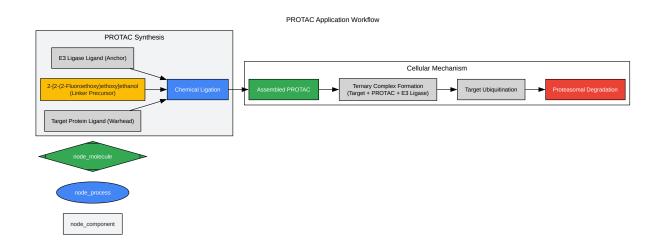
As a PEG Linker in PROTACS

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[8][9] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical component, influencing the molecule's solubility, cell permeability, and the geometry of the ternary complex (Target-PROTAC-E3 Ligase).

The **2-[2-(2-fluoroethoxy)ethoxy]ethanol** moiety can be incorporated into PROTAC linkers. [10]

- Solubility and Permeability: The ethylene glycol units enhance the water solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[8] The overall linker composition impacts cell permeability, a key challenge in PROTAC design.[11]
- Vectorial Control: The terminal alcohol can be functionalized to connect to either the target protein ligand or the E3 ligase ligand, while the fluoroethoxy end can be used to modulate interactions or serve as a stable metabolic point.





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Caption: Workflow showing the role of the linker in PROTAC synthesis and action.

Building Block for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that uses radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). The 110-minute half-life of ¹⁸F is ideal for imaging many biological processes.

The "fluoroethoxy" group (–OCH₂CH₂F) is a common motif in ¹⁸F-labeled PET tracers.[12][13] [14] **2-[2-(2-Fluoroethoxy)ethoxy]ethanol** can serve as a precursor for synthesizing these tracers. The non-radioactive ("cold") version is used for initial synthesis, process development, and as a reference standard. The radioactive ("hot") version is synthesized using [¹⁸F]fluoride.



Advantages in PET Tracer Design:

- Metabolic Stability: The C-F bond is very strong, often leading to increased metabolic stability of the tracer in vivo.
- Pharmacokinetic Modulation: The diethylene glycol spacer can be used to tune the hydrophilicity and biodistribution of the PET ligand, potentially improving tumor-tobackground ratios or brain penetration.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 373-45-5 is not universally available, data for structurally related glycol ethers and fluorinated compounds should be considered for handling.

Hazard Profile (Predicted):

- Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.
- Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]

Recommended Handling Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety measures and after consulting relevant safety documentation.



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